molecular formula C23H23ClFN5O B11300358 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11300358
M. Wt: 439.9 g/mol
InChI Key: RRAMDRLUEMMBIG-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro and fluoro substitution on the benzamide ring, as well as a piperidinyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamide derivatives.

Scientific Research Applications

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the piperidinyl-pyrimidinyl moiety

Properties

Molecular Formula

C23H23ClFN5O

Molecular Weight

439.9 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H23ClFN5O/c1-15-14-20(29-23(26-15)30-12-3-2-4-13-30)27-16-8-10-17(11-9-16)28-22(31)21-18(24)6-5-7-19(21)25/h5-11,14H,2-4,12-13H2,1H3,(H,28,31)(H,26,27,29)

InChI Key

RRAMDRLUEMMBIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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